molecular formula C10H8BrF3O2S B12120473 Ethyl 3-bromo-5-[(trifluoromethyl)sulfanyl] benzoate

Ethyl 3-bromo-5-[(trifluoromethyl)sulfanyl] benzoate

Cat. No.: B12120473
M. Wt: 329.14 g/mol
InChI Key: LTTLQNWLFXOASP-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-[(trifluoromethyl)sulfanyl] benzoate is an organic compound with the molecular formula C10H8BrF3O2S It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a sulfanyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-bromo-5-[(trifluoromethyl)sulfanyl] benzoate typically involves the following steps:

    Bromination: The starting material, 3-[(trifluoromethyl)sulfanyl] benzoic acid, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.

    Esterification: The brominated product is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk bromination: using controlled addition of bromine or NBS.

    Continuous esterification: in a reactor with efficient mixing and temperature control to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromo-5-[(trifluoromethyl)sulfanyl] benzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of 3-azido-5-[(trifluoromethyl)sulfanyl] benzoate, 3-thio-5-[(trifluoromethyl)sulfanyl] benzoate, etc.

    Oxidation: Formation of ethyl 3-bromo-5-[(trifluoromethyl)sulfinyl] benzoate or ethyl 3-bromo-5-[(trifluoromethyl)sulfonyl] benzoate.

    Reduction: Formation of 3-bromo-5-[(trifluoromethyl)sulfanyl] benzyl alcohol.

Scientific Research Applications

Ethyl 3-bromo-5-[(trifluoromethyl)sulfanyl] benzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Materials Science: Utilized in the preparation of functional materials with specific electronic or optical properties due to the presence of trifluoromethyl and sulfanyl groups.

    Biological Studies: Explored for its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism by which Ethyl 3-bromo-5-[(trifluoromethyl)sulfanyl] benzoate exerts its effects depends on its specific application:

    In organic synthesis: Acts as a versatile intermediate, participating in various reactions to form desired products.

    In medicinal chemistry: May interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions facilitated by its functional groups.

    In biological systems: The trifluoromethyl and sulfanyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its bioavailability and activity.

Comparison with Similar Compounds

Ethyl 3-bromo-5-[(trifluoromethyl)sulfanyl] benzoate can be compared with other similar compounds such as:

    Ethyl 3-bromo-5-(trifluoromethyl)benzoate: Lacks the sulfanyl group, which may affect its reactivity and applications.

    Ethyl 3-chloro-5-[(trifluoromethyl)sulfanyl] benzoate: Substitution of bromine with chlorine can alter the compound’s reactivity and physical properties.

    Ethyl 3-bromo-5-[(trifluoromethyl)oxy] benzoate:

The uniqueness of this compound lies in the combination of its functional groups, which confer distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C10H8BrF3O2S

Molecular Weight

329.14 g/mol

IUPAC Name

ethyl 3-bromo-5-(trifluoromethylsulfanyl)benzoate

InChI

InChI=1S/C10H8BrF3O2S/c1-2-16-9(15)6-3-7(11)5-8(4-6)17-10(12,13)14/h3-5H,2H2,1H3

InChI Key

LTTLQNWLFXOASP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)Br)SC(F)(F)F

Origin of Product

United States

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